3-Bromo-2-(methoxymethyl)thiophene

Description

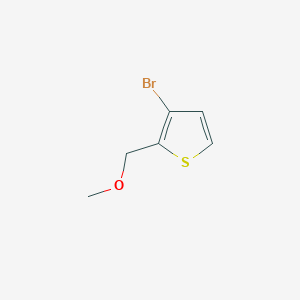

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(methoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-8-4-6-5(7)2-3-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLAGORVSFZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734273 | |

| Record name | 3-Bromo-2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113699-42-6 | |

| Record name | 3-Bromo-2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 2 Methoxymethyl Thiophene

Precursor-Based Synthesis Approaches

Precursor-based methods offer a direct route to 3-bromo-2-(methoxymethyl)thiophene by modifying existing and readily available thiophene (B33073) derivatives. These approaches are valued for their straightforward reaction sequences.

Synthesis from (3-bromothiophen-2-yl)methanol (B151471)

A prominent precursor-based synthesis involves the etherification of (3-bromothiophen-2-yl)methanol. This alcohol, which can be synthesized by the sodium borohydride (B1222165) reduction of 3-bromothiophene-2-carbaldehyde, serves as a direct precursor to the target compound. The hydroxymethyl group of (3-bromothiophen-2-yl)methanol can be converted to a methoxymethyl group through etherification. This reaction typically involves deprotonation of the alcohol with a suitable base to form an alkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate.

Derivatization of Bromothiophene Intermediates

The synthesis can also be achieved through the derivatization of various bromothiophene intermediates. 3-Bromothiophene (B43185) is a versatile starting material for creating a variety of 3-substituted thiophene derivatives. orgsyn.orggoogle.com One common strategy begins with 3-bromothiophene, which can be lithiated and then reacted with an appropriate electrophile to install the 2-position substituent. For instance, reaction with formaldehyde (B43269) would yield (3-bromothiophen-2-yl)methanol, which can then be methylated as described above.

Another approach involves the use of 2,3-dibromothiophene. Selective metal-halogen exchange at the 2-position, followed by reaction with a suitable electrophile to introduce the methoxymethyl precursor group, and subsequent steps to finalize the substituent, represents a viable, albeit more complex, pathway. The synthesis of 3-bromothiophene itself can be achieved through various methods, including the reduction of 2,3,5-tribromothiophene. google.comscispace.comgoogle.com

Regioselective Bromination and Alkylation Strategies

Regioselective strategies are crucial for ensuring the correct placement of the bromine atom and the methoxymethyl group on the thiophene ring, which is essential for the compound's final properties and reactivity.

Strategic Introduction of the Bromine Atom

The strategic introduction of a bromine atom at the 3-position of a pre-functionalized thiophene is a key regioselective approach. Starting with a 2-substituted thiophene, such as 2-(methoxymethyl)thiophene, direct bromination can be employed. Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) in a suitable solvent such as a tetrahydrofuran (B95107) (THF) and hexane (B92381) mixture can achieve regioselective bromination. evitachem.comrsc.org The directing effect of the substituent at the 2-position influences the position of bromination. For instance, the synthesis of 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene is achieved by reacting 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene with NBS in THF. jocpr.com

The synthesis of 3-bromothiophene often involves the debromination of polybrominated thiophenes like 2,3,5-tribromothiophene. scispace.com This method provides isomer-free 3-bromothiophene. scispace.com Another route is the isomerization of 2-bromothiophene (B119243), although this can result in mixtures that are difficult to separate. google.com

Controlled Installation of the Methoxymethyl Group

The controlled installation of the methoxymethyl group is equally critical. One method involves the reaction of 3-bromothiophene-2-carboxaldehyde (B1273759) with ethylene (B1197577) glycol in the presence of an acid catalyst to form an acetal, which can then be further manipulated. prepchem.com Another approach is the etherification of 3-thiophenemethanol (B153581) with a reagent like 2-[(methoxyethoxy)ethoxy]ethyl bromide in the presence of a phase transfer catalyst such as tetrabutyl ammonium (B1175870) bromide to yield 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene. jocpr.com

Furthermore, Grignard reagents derived from bromothiophenes can be reacted with appropriate electrophiles. For example, a thienyl Grignard reagent from 2-bromo-3-iodothiophene (B1337472) can be formylated with dimethylformamide (DMF) to selectively produce 2-bromo-3-formylthiophene, a precursor that can be converted to the desired methoxymethyl functionality. researchgate.net

Comparison of Synthetic Efficiencies and Selectivities

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

| Precursor-Based | (3-bromothiophen-2-yl)methanol | Etherification | Direct, fewer steps | Precursor availability may be limited |

| Precursor-Based | 3-Bromothiophene | Lithiation, formylation, reduction, etherification | Utilizes a common starting material | Multiple-step process can lower overall yield |

| Regioselective Bromination | 2-(methoxymethyl)thiophene | Electrophilic bromination (e.g., with NBS) | High regioselectivity | Potential for over-bromination or side reactions |

| Regioselective Alkylation | 2,3-Dibromothiophene | Selective metal-halogen exchange, functionalization | Controlled installation of substituents | Requires careful control of reaction conditions to ensure selectivity |

Regioselective strategies, while potentially more complex, offer precise control over the substitution pattern, which is critical for achieving high purity. The use of N-bromosuccinimide for bromination, for example, is a well-established method for achieving high regioselectivity on activated thiophene rings. rsc.org The selective dehalogenation of polyhalogenated thiophenes using zinc dust in acidic media has also been shown to be a highly effective and specific method. scispace.com Ultimately, the most efficient and selective synthesis will depend on the specific requirements of the application and the availability and cost of the starting materials and reagents.

Applications in Complex Molecular Synthesis and Materials Science Research

Building Block in the Synthesis of Oligo- and Polythiophenes

3-Bromo-2-(methoxymethyl)thiophene is an important organic chemical intermediate used in the synthesis of thiophene (B33073) polymers. google.com As a brominated thiophene derivative, it can participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions with organometallic reagents to form biaryl compounds, which are the basis for oligo- and polythiophenes. evitachem.com

The compound is utilized as a monomer for the synthesis of larger, conjugated thiophene-based systems intended for use in organic electronics. evitachem.combldpharm.com Thiophene-containing polymers are particularly attractive for electronic applications due to their environmental and thermal stability. cmu.edu The synthesis of these materials often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, where the bromine atom on the thiophene ring is a key reactive site. nih.gov By polymerizing monomers like this compound, researchers can create regioregular polythiophenes, which exhibit decidedly improved electronic properties compared to their regiorandom counterparts. cmu.edu These extended π-conjugated systems are integral to the development of organic semiconductors, which are foundational components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

The methoxymethyl group at the 2-position of the thiophene ring plays a crucial role in determining the ultimate properties of the resulting conjugated polymers. Side chains on a polymer backbone can significantly influence solubility, film morphology, and electronic characteristics such as ionization potential and energy band gaps. researchgate.net Specifically, the presence of an oxygen atom in the methoxymethyl side chain can enhance the solubility of the polymer in organic solvents, which is a critical factor for solution-based processing of electronic devices.

Furthermore, the electronic nature of the side chain can modulate the properties of the conjugated system. Research on related bis(thienyl)ethene systems has shown that 2-methoxymethyl substituents cause a bathochromic (red) shift in the UV-vis absorption maxima when compared to simpler 2-methyl analogs. nih.gov This indicates that the methoxymethyl group can effectively alter the electronic structure of the thiophene system, a principle that extends to polythiophenes. Modifying the light-absorbing properties of these polymers is essential for tailoring them to specific applications, such as tuning the absorption spectrum of a polymer used in a solar cell to better match the solar spectrum. mdpi.com

Precursor for Bis(thienyl)ethene (BTE) Derivatives

This compound has been used as a key starting material for the synthesis of a series of photochromic bis(thienyl)ethene (BTE) derivatives. nih.gov These molecules are of significant interest in materials science for their ability to reversibly switch between two distinct isomers upon exposure to light.

In research focused on photochromic materials, this compound was used to construct BTEs featuring a perfluorocyclopentene backbone and methoxymethyl groups at the 2- and 2'-positions of the thiophene rings. nih.govrsc.org The photochromism of these BTEs is based on a reversible 6π-electrocyclization reaction, which interconverts a ring-opened isomer and a ring-closed isomer. nih.gov

By starting with this compound, researchers were able to systematically vary the substituents at the 5- and 5'-positions of the thiophene rings, incorporating both electron-donating and electron-withdrawing groups. nih.govrsc.org This structural modification allowed for a detailed investigation into how different substituents affect the spectroscopic properties of the molecules. The study demonstrated that the absorption wavelengths of both the open and closed forms of the BTEs could be finely tuned. nih.gov For instance, the UV-vis absorption maxima of the open and closed forms were observed to shift depending on the electronic nature of the 5,5'-substituents and the solvent used. nih.gov

| BTE Derivative (Substituent X) | Open Form λmax (nm) in CHCl3 | Closed Form λmax (nm) in CHCl3 |

|---|---|---|

| H | 266.0 | 416.5 |

| CHO | 312.0 | 457.0 |

| Dioxolane derivative of CHO | 277.5 | 422.0 |

This interactive table summarizes the UV-visible absorption maxima for different bis(thienyl)ethene derivatives synthesized using this compound as a precursor, illustrating the effect of structural modifications on their photochromic properties. nih.gov

Contribution to the Synthesis of Other Heterocyclic Scaffolds

The chemical reactivity of this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic scaffolds beyond simple oligothiophenes. The carbon-bromine bond is a versatile functional group that can be transformed through various reactions, enabling the construction of fused ring systems and other elaborate molecular architectures. researchgate.net

For example, brominated thiophenes are common starting points for building fused systems like benzo[b]thiophenes. researchgate.net Furthermore, substituted thiophenes can be elaborated into medicinally relevant scaffolds such as thieno[2,3-b]pyridines, benzo cmu.edunih.govthieno[3,2-e] evitachem.comcmu.edudiazepin-5(2H)-ones, and benzo cmu.edunih.govthieno[3,2-d]pyrimidin-4-ones. nih.gov The synthesis of these complex scaffolds often relies on an initial reaction at the bromine-substituted position, such as a cross-coupling or a displacement reaction, to build out the molecular framework. Therefore, this compound represents a potential starting material for constructing a wide array of novel heterocyclic compounds.

Role in the Total Synthesis of Bioactive Molecules (as an intermediate, without discussing bioactivity)

In the field of medicinal chemistry, 3-substituted thiophene derivatives are recognized as important intermediates for the synthesis of new drug candidates. google.com While this compound itself is not a bioactive molecule, its structure makes it a useful precursor for constructing the core scaffolds of larger, more complex molecules.

For instance, research has shown that 3-aminobenzo[b]thiophene scaffolds, which can be derived from precursors like brominated thiophenes, are used in the preparation of kinase inhibitors. nih.gov The synthesis of these complex molecular targets involves the step-wise construction of a core heterocyclic system. This compound can serve as an early-stage intermediate in such a synthetic sequence, where the thiophene ring constitutes a key part of the final molecular architecture. Its role is to provide a foundational piece of the molecular puzzle, which is then further functionalized and elaborated to achieve the final target structure.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Thiophene (B33073) Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic and structural properties of thiophene derivatives. ubc.catandfonline.com These calculations are instrumental in explaining experimental observations and predicting molecular behavior. semanticscholar.org DFT methods, such as the B3LYP hybrid functional, are frequently employed to successfully calculate electronic properties, including ionization potentials, electronic states, and energy gaps. rdd.edu.iq

The electronic structure of a molecule governs its reactivity, optical properties, and interactions with other molecules. DFT calculations are used to determine the distribution of electrons within the molecule, most notably through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally indicates higher reactivity, as less energy is required to excite an electron to a higher energy state. rsc.org In thiophene derivatives, the distribution of these orbitals is heavily influenced by the nature and position of substituents. For instance, studies on thiophene-based compounds show that HOMO orbitals are often dispersed around the electron-rich thiophene unit, while LUMO orbitals may be focused on electron-withdrawing moieties. rsc.org This distribution provides valuable information for predicting how the molecule will interact with electrophiles and nucleophiles.

Computational studies on various thiophene derivatives provide insight into how substituents impact electronic properties. The table below, derived from research on thiophene-2-carbohydrazide (B147627) derivatives, illustrates typical values obtained through DFT calculations.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene-based oxadiazole | -6.58 | -1.77 | 4.81 |

| Thiophene-based triazole | -6.24 | -1.31 | 4.93 |

| Thiophene-based thiazolidinone | -5.99 | -1.74 | 4.25 |

This table presents data from related thiophene structures to illustrate the outputs of DFT calculations. The values are indicative of how substituents alter the electronic landscape of the thiophene ring. rsc.org

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, uses DFT to find the lowest energy conformation on the potential energy surface. rdd.edu.iq The calculation is considered successful when analysis shows no imaginary frequencies, indicating a true energy minimum. rdd.edu.iqresearchgate.net

These optimized geometries provide precise theoretical values for bond lengths, bond angles, and dihedral angles. semanticscholar.org For halogenated thiophenes, these parameters are crucial for understanding steric effects and the planarity of the ring system, which in turn affects electronic conjugation. For example, DFT calculations on thiophene sulfonamide derivatives using the B3LYP/6-311G(d,p) level of theory have determined intramolecular distances for key bonds, such as S1–C2 and C5–S1, to be in the range of 1.73 Å to 1.75 Å. semanticscholar.org

The following table shows representative calculated bond lengths for a thiophene sulfonamide derivative, demonstrating the level of detail achievable through geometry optimization.

| Bond | Calculated Bond Length (Å) |

|---|---|

| S1–C2 | 1.74 |

| C2–C3 | 1.38 |

| C3–C4 | 1.42 |

| C4–C5 | 1.38 |

| C5–S1 | 1.75 |

Data is illustrative for a related thiophene sulfonamide derivative, calculated at the B3LYP/6-311G(d,p) level of theory. semanticscholar.org

Mechanistic Investigations of Reactions Involving Halogenated Thiophenes

Theoretical chemistry is indispensable for elucidating the complex mechanisms of reactions involving halogenated thiophenes. By modeling reaction pathways and identifying transition states, researchers can understand how and why certain products are formed.

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. ias.ac.inresearchgate.net This reaction is a powerful synthetic tool for accessing substituted heterocycles that are otherwise difficult to prepare. researchgate.net DFT calculations have been pivotal in unraveling the mechanism of this reaction for bromothiophenes. ias.ac.inwhiterose.ac.uk

Computational studies, specifically using the DFT-Cam-B3LYP functional, have proposed a detailed mechanistic pathway involving a bromo-bridged transition state. ias.ac.inresearchgate.net The process is believed to proceed through a series of intermolecular halogen-lithium exchanges, isomerization steps, and disproportionation paths. ias.ac.inacs.org The model suggests that the reaction is driven by thermodynamics, while kinetics, controlled by temperature, dictates the specific reaction path. nih.gov DFT studies have successfully modeled the potential energy surface, linking the starting materials to the final lithiated products and identifying the rate-limiting steps in the process. nih.gov This comprehensive cascade-like pattern provides a full picture of the base-catalyzed halogen dance. ias.ac.in

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings, are fundamental methods for forming carbon-carbon bonds with halogenated thiophenes. jcu.edu.aurhhz.net A typical catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. rhhz.netnih.gov

DFT calculations are crucial for analyzing the transition states of these elementary steps, particularly the initial oxidative addition of the metal catalyst to the carbon-halogen bond. nih.gov By calculating the activation energies for oxidative addition at different positions on a polyhalogenated thiophene, chemists can predict the site selectivity of the reaction. acs.org For example, in polyhalogenated five-membered heteroarenes, oxidative addition generally occurs preferentially at the position alpha to the heteroatom (C2 or C5). nih.gov Theoretical analysis helps rationalize these outcomes by evaluating the stability of the transition state structures, which can be influenced by factors like steric hindrance and electronic effects from substituents. nih.govacs.org

Computational Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For halogenated thiophenes, this involves forecasting both reactivity (how fast the reaction occurs) and selectivity (which product is formed).

DFT-derived parameters are used to rationalize and predict the substrate and positional selectivity in reactions. researchgate.net For example, global reactivity indices, calculated from HOMO and LUMO energies, can help explain the relative reactivity of different heterocyclic systems in electrophilic aromatic substitution. rsc.orgresearchgate.net Local nucleophilicity indices can then be used to predict the most likely site of attack (e.g., α vs. β position) on the thiophene ring. researchgate.net

In the context of cross-coupling reactions, comparing the calculated ground-state energies of possible products (thermodynamic control) and the transition-state energies leading to them (kinetic control) allows for the prediction of the major product. acs.org Studies have shown good agreement between computationally predicted thermodynamic selectivity and experimental results, with more moderate agreement for kinetic selectivity, indicating that reactions are often under initial kinetic control. acs.org These predictive capabilities are essential for designing efficient and selective syntheses of functionalized thiophene derivatives.

Theoretical Studies on Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and analyzing the spectroscopic parameters of thiophene derivatives. While specific theoretical studies focusing exclusively on 3-Bromo-2-(methoxymethyl)thiophene are not prevalent in publicly accessible literature, a robust understanding of its spectroscopic characteristics can be constructed by examining computational data for structurally analogous compounds. Theoretical investigations into molecules such as 2-methoxythiophene, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, and other substituted thiophenes provide detailed insights into vibrational frequencies and other key spectroscopic parameters. These studies typically employ methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency.

Research on 2-methoxythiophene, which shares the methoxymethyl substituent at the 2-position, offers valuable data on the vibrational modes associated with this functional group. epstem.net Similarly, studies on 3-brominated thiophenes provide a basis for understanding the influence of the bromine atom on the thiophene ring's geometry and vibrational spectrum. scispace.comejournal.by By combining these findings, a detailed theoretical picture of the spectroscopic parameters for this compound can be extrapolated.

Theoretical calculations typically begin with the optimization of the molecule's ground-state geometry. For 2-methoxythiophene, calculations have been performed to map the potential energy curve by varying the θ[C3-C2-O-C6] torsion angle, revealing the most stable conformation of the methoxy (B1213986) group relative to the thiophene ring. epstem.net Following geometry optimization, vibrational frequency calculations are performed. The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and improve agreement with experimental data. scispace.com

The calculated vibrational wavenumbers, along with their corresponding infrared (IR) and Raman intensities, are used to assign specific vibrational modes. This assignment is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. epstem.net

For instance, in related substituted thiophenes, the characteristic vibrational frequencies are well-documented. iosrjournals.orgjchps.comglobalresearchonline.net The C-H stretching vibrations of the thiophene ring are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org The ring stretching vibrations (C=C and C-C) usually appear in the 1600-1300 cm⁻¹ range. iosrjournals.orgglobalresearchonline.net The position of the C-S stretching vibration can vary but is often found between 850 and 650 cm⁻¹. iosrjournals.org The presence of substituents, such as the bromine atom and the methoxymethyl group, will influence the precise wavenumbers of these modes.

The tables below present a synthesized view of theoretical spectroscopic data derived from computational studies on closely related thiophene derivatives. This data provides a predictive framework for the spectroscopic parameters of this compound.

Table 1: Predicted Theoretical Vibrational Frequencies and Assignments for this compound Based on Analogous Compounds

| Wavenumber (cm⁻¹, Scaled) | Intensity | Assignment (Based on PED from Analogous Studies) epstem.netscispace.comiosrjournals.org |

| ~3115 | Low | Aromatic C-H Stretch (Thiophene Ring) |

| ~3090 | Low | Aromatic C-H Stretch (Thiophene Ring) |

| ~2980 | Medium | Asymmetric CH₃ Stretch (Methoxymethyl) |

| ~2870 | Medium | Symmetric CH₃ Stretch (Methoxymethyl) |

| ~1530 | Medium | C=C Ring Stretch |

| ~1450 | High | CH₂ Scissoring (Methoxymethyl) / C=C Ring Stretch |

| ~1360 | High | C-C Ring Stretch |

| ~1250 | Medium | C-O-C Asymmetric Stretch (Methoxymethyl) |

| ~1110 | High | C-O-C Symmetric Stretch / C-H in-plane bend |

| ~850 | Medium | C-S Stretch / C-H out-of-plane bend |

| ~720 | High | C-H out-of-plane bend |

| ~600 | Medium | C-Br Stretch |

Note: These values are estimations based on data from multiple sources on substituted thiophenes. Actual values for this compound may vary.

Further electronic properties are also elucidated through these computational studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that relate to the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. epstem.net

Table 2: Calculated Electronic Properties for Thiophene Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-Methoxythiophene | DFT/B3LYP/6-311++G(d,p) | - | - | - | epstem.net |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | B3LYP | -0.30456 | - | - | ejournal.byresearchgate.net |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | HF | -0.30501 | - | - | ejournal.byresearchgate.net |

| 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | B3LYP | -6.367 | -2.705 | 3.662 | researchgate.net |

These theoretical studies, by providing a deep understanding of the relationships between molecular structure and spectroscopic properties in thiophene derivatives, enable the confident prediction and interpretation of the spectra for compounds like this compound, even in the absence of direct experimental measurement.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The development of environmentally friendly and sustainable methods for synthesizing 3-Bromo-2-(methoxymethyl)thiophene and its derivatives is a critical area for future research. Traditional synthetic methods often involve harsh reagents and produce significant waste. nih.govgoogle.com Green chemistry principles, such as atom economy and the use of renewable resources, are guiding the development of new synthetic strategies. nih.govmdpi.com

Key areas of focus include:

Metal-Free Catalysis: Exploring synthetic pathways that avoid the use of heavy metals can reduce toxicity and environmental impact. nih.gov

One-Pot Syntheses: Designing multi-component reactions where multiple steps are performed in a single reaction vessel can improve efficiency and reduce waste. nih.gov

Alternative Solvents: The use of ionic liquids and other environmentally benign solvents is being investigated to replace traditional volatile organic compounds. mdpi.com

Catalytic Isomerization: Developing efficient catalytic systems for the isomerization of more readily available isomers, such as 2-bromothiophene (B119243) derivatives, presents a promising route to 3-brominated thiophenes. google.com

Discovery of Novel Reactivity Patterns

Uncovering new ways in which this compound can react is fundamental to expanding its utility. The presence of the bromine atom and the methoxymethyl group provides a rich landscape for chemical transformations. ontosight.ai

Future research is likely to explore:

Cross-Coupling Reactions: While Suzuki coupling is a known application, further exploration of other cross-coupling reactions could lead to the synthesis of a wider range of complex molecules. quinoline-thiophene.comresearchgate.net

Autopolymerization: Understanding and controlling the spontaneous polymerization of bromo-methoxythiophene derivatives could lead to the development of novel polymeric materials. researchgate.net Investigations into the reaction mechanism have shown the formation of radicals and the elimination of bromine and methyl groups. researchgate.net

Cyclization Reactions: Investigating metal-catalyzed cyclization reactions of functionalized alkynes containing a sulfur atom is a promising avenue for the regioselective synthesis of substituted thiophenes. researchgate.netnih.gov

Application in Emerging Fields of Chemical Science

The unique electronic and structural properties of this compound and related thiophene (B33073) derivatives make them attractive candidates for a variety of advanced applications. nih.govevitachem.com

Emerging areas of application include:

Organic Electronics: Thiophene-based materials are known for their potential in organic light-emitting diodes (OLEDs) and organic solar cells. quinoline-thiophene.com The specific substitutions on the thiophene ring can be tuned to optimize the electronic and optical properties of these materials. quinoline-thiophene.com

Medicinal Chemistry: Thiophene derivatives exhibit a wide range of biological activities and are found in several FDA-approved drugs. nih.gov The this compound scaffold could serve as a key intermediate in the synthesis of new therapeutic agents. ontosight.ainih.govacs.org

Materials Science: The ability of thiophene derivatives to form conjugated polymers makes them interesting for the development of new functional materials with tailored properties. researchgate.netnih.gov

Integration of Advanced Computational and Experimental Methodologies

The combination of computational modeling and experimental work is a powerful tool for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and properties of molecules like this compound. orientjchem.orgnih.govnih.govmdpi.comresearchgate.net

Future research will benefit from:

Predictive Modeling: Using computational methods to predict reaction outcomes, electronic properties, and biological activity can guide experimental design and reduce the need for trial-and-error synthesis. orientjchem.orgnih.govmdpi.com

Mechanistic Studies: Computational studies can elucidate complex reaction mechanisms, such as the spontaneous combustion and polymerization of brominated thiophenes, providing a deeper understanding of their chemical behavior. nih.gov

Structure-Property Relationships: By combining experimental data with computational analysis, researchers can establish clear relationships between the molecular structure of thiophene derivatives and their observed properties, enabling the rational design of new molecules with desired functionalities. orientjchem.orgresearchgate.net

Q & A

Basic Research Question

- 1H/13C NMR : Reveals chemical shifts for the thiophene ring protons (δ 6.5–7.5 ppm) and methoxymethyl group (δ 3.3–3.5 ppm for OCH₃; δ 4.5–4.7 ppm for CH₂) .

- IR Spectroscopy : Identifies C-O stretching (~1100 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .

- HR-ESI-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 235.96) .

How does the methoxymethyl group influence the reactivity of this compound in substitution reactions?

Advanced Research Question

The methoxymethyl group acts as an electron-donating substituent, activating the thiophene ring toward electrophilic substitution. However, steric hindrance from the group may limit reactivity at the 2-position.

Methodological Insight :

- For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C .

- Optimize equivalents of base (e.g., K₂CO₃) to enhance yields while minimizing side reactions .

What challenges arise in achieving regioselective functionalization of this compound?

Advanced Research Question

Regioselectivity is complicated by competing electronic effects:

- Bromine at the 3-position directs electrophiles to the 4- or 5-position.

- Methoxymethyl at the 2-position may block steric access to adjacent sites.

Strategies : - Use directing groups (e.g., carbonyl) to control substitution patterns.

- Employ computational modeling (DFT) to predict reactive sites .

How can cross-coupling reactions be optimized for this compound in polymer synthesis?

Advanced Research Question

This compound serves as a monomer for conjugated polymers. Key steps:

- Stille Coupling : React with distannyl comonomers (e.g., 2,5-bis(trimethylstannyl)thiophene) using Pd₂(dba)₃ and P(o-tol)₃ in toluene at 110°C .

- Post-Polymerization Modifications : Hydrolyze methoxymethyl to hydroxymethyl for solubility tuning .

What are the stability considerations for storing this compound?

Basic Research Question

- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation.

- Thermal Stability : Decomposition occurs above 150°C; keep at 4°C for long-term storage .

- Moisture : Susceptible to hydrolysis; use molecular sieves in solvent systems .

How does the electronic structure of this compound impact its application in organic electronics?

Advanced Research Question

The bromine atom enables cross-coupling for π-conjugated systems, while the methoxymethyl group enhances solubility for solution-processed devices.

Case Study :

- Organic Field-Effect Transistors (OFETs) : Polymers derived from this monomer exhibit hole mobilities up to 0.1 cm²/V·s .

- DFT Analysis : HOMO (-5.2 eV) and LUMO (-1.8 eV) align with charge transport requirements .

What role does this compound play in medicinal chemistry?

Advanced Research Question

It acts as a precursor for bioactive molecules:

- Antimicrobial Agents : React with thiols to form sulfides, which show MIC values of 2–8 µg/mL against S. aureus .

- Kinase Inhibitors : Couple with pyridine derivatives via Buchwald-Hartwig amination .

How can contradictions in reaction yields for brominated thiophenes be resolved?

Q. Methodological Guidance

- Contradiction Example : Palladium-catalyzed arylation yields range from 12% to 88% depending on substituents .

- Resolution : Use electron-deficient aryl halides and optimize ligand choice (e.g., XPhos over PPh₃) to improve catalytic efficiency .

What advanced computational tools are used to predict reaction pathways for this compound?

Advanced Research Question

- Retrosynthesis AI : Tools like Pistachio and Reaxys predict feasible routes for one-step syntheses .

- Hirshfeld Surface Analysis : Maps intermolecular interactions to guide crystallization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.